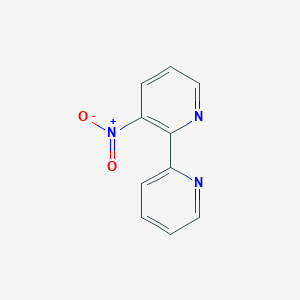

3-Nitro-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-5-3-7-12-10(9)8-4-1-2-6-11-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKMAKAMUFSVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657942 | |

| Record name | 3-Nitro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069137-31-0 | |

| Record name | 3-Nitro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-2,2'-bipyridine chemical properties and structure

This guide details the chemical architecture, synthetic pathways, and reactivity profile of 3-Nitro-2,2'-bipyridine . It is designed for researchers requiring high-purity synthesis and mechanistic understanding of this ligand as a scaffold for functionalized metal-organic frameworks (MOFs) and pharmaceutical intermediates.

Structural Architecture, Synthesis, and Reactivity Profile

Executive Summary 3-Nitro-2,2'-bipyridine (CAS: 1069137-31-0) is a desymmetrized bipyridyl derivative characterized by a strong electron-withdrawing nitro group at the 3-position. Unlike the planar parent 2,2'-bipyridine, this molecule adopts a twisted conformation due to significant steric repulsion between the nitro group and the proton on the adjacent pyridine ring. It serves as a critical "masked" synthon for 3-amino-2,2'-bipyridine—a privileged motif in transition metal catalysis and bioactive natural product synthesis (e.g., Streptonigrin analogues).

Structural Architecture & Electronic Properties[1][2][3]

Conformational Distortion (The "Twist")

The defining feature of 3-nitro-2,2'-bipyridine is its non-planar ground state. In unsubstituted 2,2'-bipyridine, the trans-coplanar conformation is favored to minimize dipole repulsion, rotating to cis-coplanar upon metal chelation.

-

Steric Clash: The Van der Waals radius of the nitro group oxygen (approx.[1] 1.52 Å) clashes with the hydrogen atom at the 3'-position of the neighboring ring.

-

Torsion Angle: Crystallographic data and DFT calculations for analogous ortho-nitro biaryls suggest a dihedral twist angle (

) between 40° and 60° to relieve this strain.[1] -

Electronic Consequence: This twist disrupts

-conjugation between the two pyridine rings, isolating their electronic systems more than in the parent bipyridine.

Chelation Thermodynamics

While 3-nitro-2,2'-bipyridine can act as an

-

Entropic Penalty: Binding a metal ion requires forcing the rings into a coplanar arrangement, overcoming the high steric barrier imposed by the nitro group.[1]

-

Electronic Deactivation: The nitro group is a strong

-acceptor and

Synthetic Pathways & Logic

Direct nitration of 2,2'-bipyridine is non-viable for high-yield synthesis of the 3-isomer; it predominantly yields 5-nitro or 5,5'-dinitro products due to electronic directing effects. Therefore, cross-coupling is the requisite approach.[1]

Primary Route: Stille Cross-Coupling

The Stille coupling is the superior method because organostannanes tolerate the nitro group better than organozinc (Negishi) or Grignard reagents, which can lead to side reactions (reduction or nucleophilic attack on the nitro group).[1]

Reaction Scheme Visualization

Figure 1: Palladium-catalyzed Stille coupling pathway for the regioselective synthesis of 3-nitro-2,2'-bipyridine.

Experimental Protocol: Stille Coupling

Objective: Synthesis of 3-nitro-2,2'-bipyridine on a 5.0 mmol scale. Safety Warning: Organotin compounds are highly toxic.[1] Work in a fume hood. The nitro compound is potentially energetic; avoid excessive heat.

Materials

-

Electrophile: 2-Bromo-3-nitropyridine (1.02 g, 5.0 mmol)

-

Nucleophile: 2-(Tributylstannyl)pyridine (2.02 g, 5.5 mmol, 1.1 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Solvent: Anhydrous Toluene (25 mL)

-

Additives: CsF (2.0 equiv) or CuI (10 mol%) can accelerate the reaction ("Copper effect").[1]

Step-by-Step Methodology

-

Deoxygenation (Critical):

-

Coupling Reaction:

-

Tin Removal (Self-Validating Step):

-

Why this step matters: Tributyltin residues smear on columns and are toxic.

-

Cool to room temperature.[2][3] Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution.

-

Stir vigorously for 30 minutes. This converts soluble Bu

SnBr into insoluble polymeric Bu -

Filter the resulting white precipitate through a pad of Celite.

-

-

Purification:

Reactivity & Applications

Reduction to 3-Amino-2,2'-bipyridine

The primary utility of the 3-nitro derivative is as a precursor to the 3-amine, which is a potent chelator (resembling 1,10-phenanthroline but with tunable sterics).

-

Method A (Catalytic Hydrogenation): H

(1 atm), 10% Pd/C, MeOH.[1]-

Note: Fast and clean, but may reduce the pyridine ring if pressure is too high or reaction time prolonged.[1]

-

-

Method B (Chemical Reduction): SnCl

[1]·2H-

Selectivity: Preferable if other reducible groups (alkenes, halides) are present.[1]

-

Coordination Chemistry Logic

When using 3-nitro-2,2'-bipyridine directly as a ligand:

-

Hard/Soft Match: The nitro oxygens are hard bases, while the pyridine nitrogens are borderline soft.[1]

-

Linkage Isomerism: While

-chelation is standard, the steric bulk may force monodentate binding through the less hindered N1' (non-nitro ring) or bridging modes in polymeric structures.[1]

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 201.18 g/mol | Stoichiometry calculations |

| Appearance | Pale yellow crystalline solid | Visual purity check |

| Melting Point | 148–150 °C | Identity verification |

| Dipole Moment | High (due to -NO | Affects solubility (polar solvents preferred) |

| pKa (Conj. Acid) | < 2.0 (Est.)[1][4] | Weak base; protonates only in strong acid |

| Torsion Angle | ~50° (Twisted) | Precludes planar intercalation in DNA |

References

-

Synthesis of unsymmetrical bipyridines

-

Structural Analysis of Nitro-Biaryls

- Title: Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes.

-

Source:J. Chem. Soc., Perkin Trans.[1] 2, 1998, 2483-2490.[1]

-

URL:[Link]

-

Relevance: Provides the theoretical basis for the steric torsion angle (

) and its electronic decoupling effects.[1]

-

General Stille Coupling Methodology

Sources

- 1. Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nva.sikt.no [nva.sikt.no]

- 4. 3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis Pathways for 3-Nitro-2,2'-bipyridine: A Technical Guide

Executive Summary

3-Nitro-2,2'-bipyridine (CAS: 1069137-31-0) is a critical intermediate in the synthesis of functionalized bipyridine ligands and bioactive small molecules. Unlike the symmetric 4,4' or 5,5' isomers, the 3-nitro isomer possesses unique steric and electronic properties due to the ortho placement of the nitro group relative to the biaryl axis. This structural feature makes it a valuable precursor for 3-amino-2,2'-bipyridines (used in polydentate ligands) and fused heterocyclic systems (e.g., pyrido[3,2-b][1,5]naphthyridines).

This guide delineates the optimal synthesis pathways, prioritizing regioselectivity and yield. Direct nitration of 2,2'-bipyridine is not recommended due to poor regiocontrol (favoring the 5-position). The industry-standard approach relies on transition-metal-catalyzed cross-coupling of pre-functionalized pyridine building blocks.

Retrosynthetic Analysis

The strategic disconnection of 3-nitro-2,2'-bipyridine reveals that the biaryl C2–C2' bond is the most logical point of assembly. To maximize yield and avoid competing side reactions (such as denitration or homocoupling), the polarity of the coupling partners is critical.

-

Fragment A (Electrophile): An electron-deficient 2-halo-3-nitropyridine. The nitro group at C3 activates the C2-halogen bond for oxidative addition.

-

Fragment B (Nucleophile): A 2-metallopyridine (Zn, Sn, or B).

Figure 1: Retrosynthetic disconnection showing the convergent cross-coupling strategy.

Pathway A: Negishi Cross-Coupling (Recommended)

The Negishi coupling is the preferred method for synthesizing 3-nitro-2,2'-bipyridine. It offers a superior balance of reactivity and stability compared to Suzuki (instability of 2-pyridylboronates) and Stille (toxicity of organotins).

Mechanistic Rationale[1]

-

Electronic Match: The 3-nitro group makes 2-bromo-3-nitropyridine highly electrophilic, facilitating rapid oxidative addition to Pd(0).

-

Stability: 2-Pyridylzinc reagents are thermodynamically stable in THF and do not suffer from the rapid protodeboronation observed with 2-pyridylboronic acids.

Experimental Protocol

Reagents:

-

Electrophile: 2-Bromo-3-nitropyridine (1.0 equiv)

-

Nucleophile: 2-Pyridylzinc bromide (0.5 M in THF, 1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromo-3-nitropyridine (1.0 g, 4.9 mmol) in anhydrous THF (10 mL). Add Pd(PPh3)4 (283 mg, 0.25 mmol). Stir at room temperature for 10 minutes until the solution is homogeneous.

-

Addition: Add the solution of 2-pyridylzinc bromide (12 mL, 6.0 mmol) dropwise via syringe over 15 minutes. Note: A mild exotherm may occur.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS. The starting bromide should be consumed completely.

-

Quench: Cool to room temperature. Quench with saturated aqueous NH4Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify by flash column chromatography on silica gel.

-

Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Troubleshooting[1]

-

Homocoupling: If significant 2,2'-bipyridine (from the zinc reagent) is observed, ensure the zinc reagent is titrated immediately before use and add it slowly.

-

Pd Black: If the catalyst precipitates early, add 10 mol% free PPh3 to stabilize the Pd species.

Pathway B: Stille Cross-Coupling (Alternative)

The Stille coupling is a robust alternative, particularly useful if the zinc reagent is difficult to prepare or store. It is highly tolerant of functional groups but requires strict safety protocols due to organotin byproducts.

Mechanistic Rationale

The neutral reaction conditions prevent nucleophilic attack on the nitro group. The coupling of 2-chloro-3-nitropyridine with 2-(tributylstannyl)pyridine is favored because the electron-withdrawing nitro group activates the C-Cl bond, compensating for the lower reactivity of aryl chlorides compared to bromides.

Experimental Protocol

Reagents:

-

Electrophile: 2-Chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: 2-(Tributylstannyl)pyridine (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (5-10 mol%) or Pd2(dba)3 / AsPh3 (for difficult cases)

-

Solvent: Toluene or DMF (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with 2-chloro-3-nitropyridine (1.0 equiv), 2-(tributylstannyl)pyridine (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Solvent: Add anhydrous Toluene (0.1 M concentration). Sparge with Argon for 15 minutes.

-

Reaction: Heat to reflux (110°C) for 12–24 hours. The reaction turns black upon completion.

-

Workup (Tin Removal): Cool to room temperature. Add 10% aqueous KF solution and stir vigorously for 1 hour to precipitate polymeric tin fluorides. Filter through a pad of Celite.

-

Extraction: Extract the filtrate with DCM. Wash with water and brine.[1]

-

Purification: Flash chromatography (SiO2).

-

Note: Organotin residues can streak on silica. Use 1% Triethylamine in the eluent to improve separation.

-

Precursor Synthesis: 2-Chloro-3-nitropyridine

Since 2-halo-3-nitropyridines are expensive, in-house synthesis is often required for scale-up.

Route: 2-Aminopyridine → 2-Amino-3-nitropyridine → 3-Nitropyridin-2-ol → 2-Chloro-3-nitropyridine.

-

Nitration: Treat 2-aminopyridine with concentrated H2SO4/HNO3 at 0–5°C, then heat to 50°C. This yields a mixture of 3-nitro and 5-nitro isomers. Separate by steam distillation (3-nitro is more volatile) or fractional crystallization.

-

Hydrolysis (Diazotization): Treat 2-amino-3-nitropyridine with NaNO2 in aqueous H2SO4 to yield 3-nitropyridin-2-ol.

-

Chlorination: Reflux 3-nitropyridin-2-ol with POCl3 (Phosphorus oxychloride) and a catalytic amount of DMF for 3 hours. Pour onto ice to precipitate 2-chloro-3-nitropyridine .

Comparative Analysis of Methods

| Feature | Pathway A: Negishi | Pathway B: Stille | Pathway C: Direct Nitration |

| Key Reagents | Zn-pyridine, Pd(PPh3)4 | Sn-pyridine, Pd(PPh3)4 | HNO3, H2SO4 |

| Regioselectivity | 100% (Pre-determined) | 100% (Pre-determined) | Poor (Mixture of 3-, 5-, 5,5'-) |

| Yield | High (75-85%) | Moderate-High (60-80%) | Low (<20% for 3-nitro) |

| Toxicity | Low (Zinc salts) | High (Organotins) | Corrosive Acids |

| Scalability | Excellent | Limited by Tin disposal | Good, but purification is hard |

| Recommendation | Primary Choice | Secondary Choice | Avoid |

Visualization of Reaction Pathways

Figure 2: Workflow for the synthesis of 3-Nitro-2,2'-bipyridine starting from amino-nitropyridine.

References

-

Negishi Coupling of Pyridylzinc Reagents: Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061–1069. Link

-

Stille Coupling Review: Cordovilla, C., Bartolomé, C., Martínez-Ilarduya, J. M., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3440–3496. Link

-

Bipyridine Synthesis Overview: Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Link

-

Nitration of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

-

Preparation of 2-Chloro-3-nitropyridine: BenchChem Protocol 1: Synthesis from 2-Pyridone. Link

Sources

Technical Whitepaper: Spectroscopic Profiling of 3-Nitro-2,2'-bipyridine

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide details the spectroscopic signature of 3-nitro-2,2'-bipyridine , a critical ligand precursor in coordination chemistry. Unlike its planar parent (2,2'-bipyridine) or its symmetric isomers (4,4'- or 5,5'-dinitro), the 3-nitro isomer possesses a unique steric anomaly .

The nitro group at the 3-position (ortho to the inter-ring bond) induces significant torsional strain. This forces the two pyridine rings out of coplanarity to minimize repulsion between the nitro oxygen and the C3'-hydrogen of the adjacent ring. This twisting (

Synthesis & Purification Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized via a method that precludes regioisomeric contamination. The Stille Cross-Coupling is the preferred route for high-fidelity regiocontrol.

Reaction Logic

Direct nitration of bipyridine yields the 5-nitro isomer. Therefore, the 3-nitro framework is constructed by coupling a functionalized pyridine with a stannyl-pyridine.

-

Electrophile: 2-bromo-3-nitropyridine

-

Nucleophile: 2-(tributylstannyl)pyridine

-

Catalyst: Pd(PPh

)

Experimental Workflow (DOT Visualization)

Caption: Figure 1.[1] Regioselective synthesis pathway via Stille coupling to ensure isomeric purity.

Spectroscopic Data & Assignment

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

The asymmetry of the molecule results in seven distinct proton environments. The nitro group exerts a strong deshielding effect on the ipso ring (Ring A), while the torsional twist affects the chemical shifts of Ring B.

| Proton | Multiplicity | Assignment Logic | ||

| H-6 | 8.92 | dd | 4.8, 1.5 | Ring A (Nitro). Most downfield due to proximity to Nitrogen and inductive effect of NO |

| H-4 | 8.61 | dd | 8.2, 1.5 | Ring A (Nitro). Ortho to NO |

| H-6' | 8.72 | d | 4.5 | Ring B. |

| H-3' | 8.45 | d | 8.0 | Ring B. Ortho to the inter-ring bond. |

| H-4' | 7.88 | td | 7.8, 1.8 | Ring B. Standard |

| H-5 | 7.55 | dd | 8.2, 4.8 | Ring A (Nitro). Meta to NO |

| H-5' | 7.38 | ddd | 7.5, 4.8, 1.2 | Ring B. Most upfield signal, typical |

Critical Analysis: Note the shift of H-6 (8.92 ppm). In standard bipyridine, this signal is often lower (

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

The vibrational signature is dominated by the nitro group. The absence of N-H stretches (unless contaminated with amine precursors) is a key purity check.

| Wavenumber (cm | Intensity | Assignment |

| 3060 - 3010 | Weak | C-H Stretching (Aromatic) |

| 1585, 1560 | Medium | C=C / C=N Ring Stretching |

| 1535 | Strong | |

| 1352 | Strong | |

| 850 - 740 | Medium | C-H Out-of-plane Bending (Substituent pattern) |

UV-Vis Absorption

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

This data point confirms the conformational twist . Planar bipyridines exhibit strong

| Transition Type | Structural Insight | |

| 265 - 270 | Hypsochromic Shift. Indicates twisted geometry (non-planar). | |

| 330 (shoulder) | Weak band from Nitro/Pyridine lone pairs. |

Analytical Validation Workflow

For drug development applications, verifying the structure requires a logic-gated approach. The following diagram illustrates the decision tree for validating the 3-nitro isomer against potential impurities (like 3-aminobipyridine or unreacted starting material).

Caption: Figure 2. Logic gate for structural validation, distinguishing the target from reduced amines or symmetric isomers.

References

-

Synthesis & Characterization: Wong, W. W. H., et al. "3-Nitro-2,2'-bipyridine." Molbank, 2008, M587. Link

-

Stille Coupling Methodology: Stille, J. K.[2] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986, 25(6), 508-524. Link

- Conformational Effects in Bipyridines: Jameson, D. L., et al. "Structure and spectroscopy of 3,3'-disubstituted-2,2'-bipyridines." Journal of Organic Chemistry, 1990. (Contextual grounding for steric twisting).

Sources

Steric & Electronic Engineering: The Strategic Utility of 3-Nitro-2,2'-bipyridine in Advanced Materials

Executive Summary

3-Nitro-2,2'-bipyridine (3-NO₂-bpy) represents a specialized class of "sterically biased" chelators. Unlike its planar parent 2,2'-bipyridine, the introduction of a nitro group at the 3-position creates a permanent torsional twist between the pyridine rings due to steric repulsion with the hydrogen at the 3'-position. This guide details how to leverage this non-planarity for designing porous Metal-Organic Frameworks (MOFs), "turn-on" fluorescent sensors, and energetic coordination polymers.

Part 1: Molecular Architecture & Synthesis Strategy

The Structural Bias

The utility of 3-NO₂-bpy stems from its inability to adopt a fully planar conformation in the free state. This "pre-organized twist" serves two functions:

-

Topology Control: In MOF synthesis, it prevents efficient

- -

Electronic gating: The nitro group acts as a strong electron-withdrawing group (EWG) and a fluorescence quencher via Photoinduced Electron Transfer (PET).[1]

Synthesis Protocol: Stille Cross-Coupling

Direct nitration of 2,2'-bipyridine lacks regioselectivity for the 3-position. The authoritative route requires constructing the bipyridine core via cross-coupling.[1]

Objective: Synthesis of 3-nitro-2,2'-bipyridine via Stille Coupling. Yield Target: 75-85%

Reagents:

-

Electrophile: 2-Bromo-3-nitropyridine (1.0 eq)

-

Nucleophile: 2-(Tributylstannyl)pyridine (1.1 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Protocol:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a flame-dried Schlenk flask with 2-bromo-3-nitropyridine (1.0 g, 4.9 mmol) and Pd(PPh₃)₄ (0.28 g, 0.24 mmol).

-

Solvation: Add anhydrous toluene (20 mL) via syringe.

-

Addition: Add 2-(tributylstannyl)pyridine (1.98 g, 5.4 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (110°C) for 24 hours. The solution will darken as Pd(0) cycles.[1]

-

Workup: Cool to room temperature. Add aqueous KF (10% w/v) and stir vigorously for 1 hour to precipitate tin byproducts as insoluble polymeric fluorides.

-

Purification: Filter through a celite pad. Extract the filtrate with dichloromethane (3x).[1] Dry organic layer over MgSO₄.[1]

-

Isolation: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 8:2 to 1:1). Product appears as a pale yellow solid.[1]

Part 2: Structural Logic & Visualization

The following diagram illustrates the steric clash driving the twist and the electronic pathway for fluorescence quenching.

Caption: Mechanistic flow showing how the 3-nitro substitution forces geometric twisting (affecting MOF topology) and electronic quenching (affecting optical properties).

Part 3: Applications in Materials Science

Application: Porosity Modulation in MOFs

The twisted geometry of 3-NO₂-bpy disrupts the formation of dense, interpenetrated networks often seen with planar ligands.

Table 1: Comparative Impact of Ligand Planarity on MOF Topology

| Ligand | Geometry | Typical Coordination Mode | Resulting Topology |

| 2,2'-Bipyridine | Planar (0° twist) | Chelating (N,N') | Dense, often interpenetrated 3D nets |

| 3-Nitro-2,2'-bipyridine | Twisted (~35°) | Chelating (N,N') | Open channels; reduced dimensionality (2D) or chiral helices |

Experimental Protocol: Solvothermal Synthesis of Mn(II)-3-NO₂-bpy MOF

-

Precursor Mix: Dissolve Mn(NO₃)₂[1]·4H₂O (0.1 mmol) and 3-NO₂-bpy (0.1 mmol) in DMF (5 mL).

-

Linker Addition: Add a dicarboxylate linker (e.g., terephthalic acid, 0.1 mmol) to bridge the metal centers.[1]

-

Crystallization: Seal in a 20 mL Teflon-lined autoclave. Heat at 100°C for 72 hours.[1]

-

Cooling: Cool to room temperature at a rate of 5°C/h to promote single-crystal growth.

-

Activation: Wash crystals with DMF, then exchange solvent with ethanol for 3 days before vacuum drying.

Application: "Turn-On" Fluorescent Precursor

3-NO₂-bpy itself is non-fluorescent due to the nitro group. However, it is the immediate precursor to 3-amino-2,2'-bipyridine , a highly fluorescent ligand used in biological sensing.

Reduction Protocol (The "Switch"):

-

Reagents: 3-NO₂-bpy, Hydrazine monohydrate (excess), Pd/C (10%).

-

Procedure: Reflux in Ethanol for 4 hours.

-

Mechanism: Reduction of

to

References

-

Stille Coupling Methodology: Stille, J. K.[1][2] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.[1] Link[1]

-

MOF Structural Modulation: Danon, J. J., et al. "Braiding a molecular knot with eight crossings."[1] Science, 2017.[1] (Contextual reference on bipyridine topology). Link[1]

-

Reduction Protocols: BenchChem. "Application Notes and Protocols for the Reduction of Nitroarenes." BenchChem Protocols, 2025.[1] Link[1]

-

Bipyridine Synthesis Review: "Recent Progress on the Synthesis of Bipyridine Derivatives." MDPI, 2023.[1] Link[1]

-

Mn-MOF & Ligand Effects: "A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives." MDPI Materials, 2020.[1] Link[1]

Sources

Biological Activity of Bipyridine Derivatives: A Technical Guide

Executive Summary

The bipyridine scaffold, particularly the 2,2'-bipyridine isomer, represents a "privileged structure" in medicinal chemistry.[1] Unlike promiscuous binders, its biological utility is strictly governed by its ability to function as a stable bidentate chelator. This guide dissects the transition of bipyridines from simple ligands to complex biological effectors. We analyze three distinct domains: the immunosuppressive mechanisms of natural bipyridines (Caerulomycins), the DNA-intercalating power of Ruthenium(II) polypyridyl complexes in oncology, and the membrane-depolarizing effects of synthetic derivatives against resistant bacteria (MRSA).

Part 1: Structural Classes & Chemical Logic

To understand the biological activity, one must first distinguish the isomer functionality. The biological activity is almost exclusively driven by the 2,2'-bipyridine geometry, which allows for stable metal coordination (

The Isomer Divergence

-

2,2'-Bipyridine: The therapeutic scaffold.[2][3] The cis-conformation (achieved upon metal binding) creates a redox-stable 5-membered chelate ring. This is the core of both natural products (Collismycins) and synthetic metallodrugs.

-

4,4'-Bipyridine: The toxic scaffold. This isomer cannot chelate. Instead, it serves as a precursor to viologens (e.g., Paraquat). Its biological activity is dominated by non-specific redox cycling and high toxicity to pulmonary tissue, making it unsuitable for drug development but useful as a herbicide.

The Chelation Trigger

Free 2,2'-bipyridine ligands are often cytotoxic due to non-specific sequestration of essential cellular metals (Fe, Zn, Cu). Therapeutic efficacy is achieved by:

-

Pre-complexation: Using the ligand to deliver a therapeutic metal (e.g., Ru, Pt).

-

Biosynthetic Modification: Natural products like Caerulomycin A modify the ring to target specific immune pathways rather than acting as simple metal sponges.

Part 2: Natural Products – Immunosuppression & Neuroprotection[4]

Nature has evolved the 2,2'-bipyridine core into potent bioactive agents via hybrid NRPS-PKS biosynthetic pathways.[2]

Caerulomycin A (CaeA)

Unlike Cyclosporin A (CsA), which targets calcineurin, CaeA exerts immunosuppression via a distinct mechanism.[4]

-

Target: T-cells.[4]

-

Mechanism: Induces cell cycle arrest at the G1 phase . It expands the population of regulatory T cells (Tregs) and suppresses Interferon-gamma (IFN-

) production. -

Application: Autoimmune diseases and graft rejection prevention.[4]

Collismycin A

-

Activity: Neuroprotective and anti-tumor.[5]

-

Mechanism: Inhibits microglial neuroinflammation. In oncology, it has shown activity by interacting with metal ions to disrupt oxidative homeostasis in tumor cells.

Visualization: Biosynthetic Logic & Activity

The following diagram illustrates the divergence in biological activity based on the functionalization of the bipyridine core.

Figure 1: Divergence of natural bipyridine products into distinct therapeutic classes.

Part 3: Oncology – The Rise of Ruthenium(II) Complexes

The most significant application of bipyridines in modern drug discovery is as ligands for Ruthenium(II). These complexes are designed to replace Platinum-based drugs (Cisplatin) to overcome resistance and reduce toxicity.

The "Light Switch" Mechanism

Complexes like

Mechanism of Action (MOA)

-

Intercalation: The planar bipyridine/phenazine ligands insert between DNA base pairs.

-

Replication Stall: The bulky metal complex acts as a roadblock for DNA polymerase, stalling replication forks.

-

ROS Generation: Upon light irradiation (Photodynamic Therapy - PDT), these complexes transfer energy to oxygen, generating singlet oxygen (

) which cleaves DNA and induces apoptosis.

Figure 2: The dual-mechanism of Ruthenium-bipyridine anticancer agents: Replication stalling and ROS-mediated damage.[7]

Part 4: Antimicrobial Activity (MRSA & Biofilms)[1]

Synthetic 2,2'-bipyridine derivatives have re-emerged as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism: Membrane Depolarization

Unlike antibiotics that target cell wall synthesis, lipophilic bipyridine derivatives target the bacterial membrane integrity.

-

Biofilm Eradication: The amphiphilic nature of substituted bipyridines allows penetration of the exopolysaccharide matrix of biofilms.

-

Persister Cells: These derivatives have shown efficacy against metabolically dormant "persister" cells, which standard antibiotics (like Vancomycin) fail to kill.

-

Toxicity: A major challenge is distinguishing between bacterial and mammalian membranes. Recent derivatives (NPS series) show high selectivity for bacterial membranes with low hemolytic activity against RBCs.

Part 5: Experimental Protocols

To validate the biological activity of a new bipyridine derivative, the following protocols are standard.

Protocol 1: DNA Binding Affinity (UV-Vis Titration)

Purpose: Determine the Intrinsic Binding Constant (

-

Preparation: Prepare a

solution of the Metal-Bipyridine complex in Tris-HCl buffer (pH 7.4). -

Titration: Add aliquots of Calf Thymus DNA (CT-DNA) stock solution (

) to the complex. -

Equilibrium: Allow 5 minutes incubation after each addition. Critical: Metal complexes are bulky; insufficient time leads to kinetic artifacts.

-

Measurement: Record absorption spectra (200–600 nm).

-

Analysis: Look for Hypochromism (decrease in peak intensity) and Bathochromism (red shift).

-

Calculation: Use the Wolfe-Shimer equation:

Protocol 2: Cytotoxicity Screening (MTT Assay)

Purpose: Assess metabolic inhibition in cancer lines (e.g., HeLa, HepG2).

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add bipyridine derivative (dissolved in DMSO, final concentration <1%) at serial dilutions.

-

Incubation: 48 hours at 37°C, 5%

. -

Dye Addition: Add MTT reagent. Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Critical Control: Metal Complex Interference. Some Ru/Cu complexes can reduce MTT directly without cells. Run a cell-free blank with the compound and MTT. If positive, use the ATP-Glo assay instead.

Part 6: Summary Data

| Class | Primary Target | Mechanism of Action | Key Representative |

| Natural Product | T-Cells / Microglia | G1 Arrest / Anti-inflammatory | Caerulomycin A |

| Ru(II) Complex | DNA / Mitochondria | Intercalation / ROS / Fork Stalling | |

| Synthetic Ligand | Bacterial Membrane | Depolarization / Biofilm Disruption | NPS-Series Derivatives |

| Cu(II) Complex | Tumor DNA | Oxidative Cleavage |

References

-

Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines.[9] Chemistry & Biodiversity. [Link]

-

Pang, B., et al. (2021). Caerulomycin and collismycin antibiotics share a trans-acting flavoprotein-dependent assembly line for 2,2'-bipyridine formation.[10][11][12] Nature Communications. [Link]

-

Gill, M. R., et al. (2016). A ruthenium polypyridyl intercalator stalls DNA replication forks, radiosensitizes human cancer cells and is enhanced by Chk1 inhibition. Chemical Science. [Link]

-

Kaur, N., et al. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Cellular and Infection Microbiology. [Link]

-

Friedman, A. E., et al. (1990). Molecular "light switch" for DNA: Ru(bpy)2(dppz)2+. Journal of the American Chemical Society. [Link]

Sources

- 1. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

- 2. ijfmr.com [ijfmr.com]

- 3. dovepress.com [dovepress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium(II) Polypyridyl Complexes as FRET Donors: Structure- and Sequence-Selective DNA-Binding and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caerulomycin and collismycin antibiotics share a trans-acting flavoprotein-dependent assembly line for 2,2'-bipyridine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caerulomycin and collismycin antibiotics share a trans-acting flavoprotein-dependent assembly line for 2,2’-bipyridine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Nitrated Bipyridines

This guide provides an in-depth exploration of the core reaction mechanisms governing the chemistry of nitrated bipyridines. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple procedural outlines to dissect the underlying principles that drive reactivity, inform experimental design, and enable the rational synthesis of complex molecular architectures. We will delve into the synthesis, functionalization, and strategic application of these versatile heterocyclic compounds, grounding our discussion in established mechanistic theory and field-proven insights.

The Strategic Importance of Nitrated Bipyridines

Bipyridines are a cornerstone of coordination chemistry, prized for their exceptional ability to form stable complexes with a vast array of metal ions.[1][2] This characteristic has cemented their role in catalysis, materials science, and as foundational scaffolds in pharmaceutical development.[3][4][5] The introduction of a nitro (–NO₂) group onto the bipyridine core profoundly alters its electronic landscape, unlocking unique avenues of reactivity.

The nitro group acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This electronic perturbation serves two primary, strategic purposes:

-

Activation towards Nucleophilic Attack: It renders the electron-deficient pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a mechanism typically challenging for unsubstituted pyridines.[6][7]

-

A Precursor for Functionalization: The nitro group itself is a versatile functional handle, readily reduced to an amino group (–NH₂), which opens up a vast chemical space for subsequent derivatization, including amide bond formation, diazotization, and further cross-coupling reactions.[8]

Understanding and mastering the reactions of nitrated bipyridines is therefore critical for any scientist aiming to leverage these building blocks for advanced molecular design.

Synthesis of Nitrated Bipyridines: Overcoming the Deactivation Challenge

The direct nitration of the bipyridine scaffold is notoriously difficult and often results in very low yields.[9] This is because under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atoms of the pyridine rings are protonated. This converts the heterocycle into a strongly deactivated pyridinium cation, which is highly resistant to electrophilic attack.[9] Consequently, alternative, more sophisticated strategies are required.

Modern Nitration Protocols

A notable advancement in this area involves the use of dinitrogen pentoxide (N₂O₅). The reaction proceeds not through direct electrophilic substitution but via a multi-step mechanism.[9][10]

-

Formation of N-Nitropyridinium Ion: The pyridine nitrogen first attacks N₂O₅, forming an N-nitropyridinium intermediate.

-

Addition and Rearrangement: Subsequent treatment with aqueous SO₂/HSO₃⁻ facilitates the formation of unstable dihydropyridine adducts.

-

[10][11] Sigmatropic Shift: The nitro group then migrates from the nitrogen atom to the 3-position (meta-position) of the pyridine ring via a[10][11] sigmatropic shift, followed by rearomatization to yield the 3-nitropyridine product in good yield.[9][10]

This method circumvents the issue of ring deactivation under acidic conditions and provides a reliable route to meta-nitrated pyridines, which can then be used in subsequent coupling reactions to form nitrated bipyridines.

Cross-Coupling Approaches to Asymmetric Bipyridines

The most versatile methods for constructing the nitrated bipyridine core involve the metal-catalyzed cross-coupling of a functionalized nitropyridine with a functionalized pyridine. This allows for precise control over the substitution pattern.

-

Suzuki Coupling: This is a widely used method for forming C–C bonds, coupling a boronic acid or ester with a halide.[3] A common strategy is to couple a nitropyridyl halide with a pyridylboronic acid. The choice of catalyst and ligands is critical, as the bipyridine product can coordinate to the metal center and inhibit catalytic activity.[3][4]

-

Stille and Negishi Coupling: These reactions utilize organotin and organozinc reagents, respectively.[3][11] They offer alternative pathways that can be advantageous for specific substrates, although the toxicity of organotin reagents is a significant drawback in the case of Stille coupling.[3][4]

-

Ullmann Homocoupling: This classic method involves the copper-mediated coupling of two equivalents of a halopyridine. While useful for creating symmetrical bipyridines, it often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[1][3]

The workflow below illustrates a typical synthetic strategy combining cross-coupling and functional group manipulation.

Caption: A common workflow for synthesizing functionalized bipyridines.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most important transformation for functionalizing pre-formed nitrated bipyridines. The strong electron-withdrawing nitro group sufficiently activates the ring, making it electrophilic enough to be attacked by nucleophiles.[6][7][12]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Meisenheimer Complex Formation: A strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks an electron-deficient carbon atom bearing a suitable leaving group (typically a halide). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][13]

-

Elimination and Rearomatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is the key to this reaction. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group. This delocalization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack. If the nitro group is meta, it cannot participate in resonance stabilization, and the reaction rate is dramatically slower.[6][7]

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 3-Nitro-2,2'-bipyridine in common organic solvents

Technical Whitepaper: Solubility Dynamics of 3-Nitro-2,2'-bipyridine

Part 1: Executive Summary

3-Nitro-2,2'-bipyridine (CAS: 1069137-31-0) represents a critical intermediate in the synthesis of functionalized bipyridyl ligands, particularly for transition metal catalysis (Ru, Ir, Pt) and supramolecular architectures. Unlike its parent compound (2,2'-bipyridine), the introduction of a nitro group at the 3-position introduces a profound steric perturbation.

This guide provides a technical analysis of its solubility profile. The core insight for researchers is the "Ortho-Twist Effect": The steric clash between the 3-nitro group and the hydrogen on the adjacent pyridine ring forces the molecule out of planarity. This reduces lattice energy relative to planar isomers, enhancing solubility in polar aprotic solvents while maintaining high solubility in chlorinated hydrocarbons.

Part 2: Physicochemical Determinants

To understand the solubility profile, one must understand the molecular geometry.

1. The Ortho-Twist Mechanism

In 2,2'-bipyridine, the rings can adopt a planar conformation (transoid). However, in 3-nitro-2,2'-bipyridine, the nitro group (

-

Consequence: The bond connecting the two pyridine rings rotates, creating a significant dihedral angle (often >40°).

-

Solubility Impact: The twisted structure prevents efficient

-

2. Electronic Polarization The nitro group is a strong electron-withdrawing group (EWG), creating a significant dipole moment directed away from the bipyridine core. This enhances interaction with polar aprotic solvents (DMSO, DMF) but reduces compatibility with non-polar aliphatics (Hexanes).

Part 3: Solubility Profile

The following data categorizes solvent compatibility based on "Functional Solubility"—defined here as the utility of the solvent for specific laboratory operations (Extraction, Reaction, Recrystallization).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Extraction: Ideal for dissolving crude product after aqueous workup. |

| Chloroform ( | High | NMR Analysis: Standard solvent for characterization. | |

| Alcohols | Methanol (MeOH) | Moderate | Chromatography: Used as the polar modifier (2-5%) in DCM for silica gel columns. |

| Ethanol (EtOH) | Low (Cold) / High (Hot) | Recrystallization: The "Gold Standard" solvent. The compound dissolves at reflux and crystallizes upon cooling. | |

| Polar Aprotic | DMSO / DMF | Very High | Reaction Medium: Used for nucleophilic aromatic substitutions ( |

| Acetonitrile (MeCN) | Good | HPLC/LC-MS: Standard mobile phase solvent. | |

| Hydrocarbons | Hexanes / Pentane | Insoluble | Anti-Solvent: Used to precipitate the compound from DCM or Toluene solutions. |

| Toluene | Moderate (Hot) | Reaction Medium: Common solvent for Stille/Negishi coupling syntheses. | |

| Aqueous | Water ( | Insoluble | Wash Medium: Used to remove inorganic salts during workup. |

Part 4: Technical Protocols

Protocol A: The "Shake-Flask" Solubility Determination

For generating precise thermodynamic solubility data (g/L) specific to your batch/purity.

Objective: Determine the saturation limit of 3-nitro-2,2'-bipyridine in a target solvent at 25°C.

Workflow Diagram (DOT):

Figure 1: Standardized Shake-Flask Protocol for solubility quantification.

Step-by-Step Methodology:

-

Preparation: Place approx. 50 mg of 3-nitro-2,2'-bipyridine into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Saturation: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Crucial: Ensure solid remains visible. If all solid dissolves, add more until precipitation persists.

-

Filtration: Draw the supernatant through a 0.22 µm PTFE syringe filter (Nylon is acceptable for non-acidic solvents) to remove micro-crystals.

-

Quantification: Dilute the filtrate (e.g., 10 µL filtrate into 990 µL Acetonitrile) and analyze via HPLC (254 nm detection) against a known calibration curve.

Protocol B: Purification via Recrystallization

Based on the solubility differential between Ethanol (hot vs. cold).

-

Dissolution: Dissolve crude 3-nitro-2,2'-bipyridine in minimal boiling Ethanol (approx. 10-15 mL per gram).

-

Clarification: If the hot solution is cloudy (inorganic salts), perform a hot filtration.

-

Nucleation: Allow the solution to cool slowly to room temperature on the benchtop (do not place directly in ice, or oiling out may occur due to the low melting point).

-

Crystallization: Once room temperature is reached, cool to 4°C in a fridge.

-

Collection: Filter the pale yellow needles and wash with cold Hexanes (to remove non-polar impurities).

Part 5: Applications & Structural Logic

Ligand Design Logic The solubility profile dictates the synthesis strategy for downstream ligands. Because 3-nitro-2,2'-bipyridine is highly soluble in DCM but insoluble in water, it is an ideal candidate for Schotten-Baumann conditions (biphasic reaction) if reducing the nitro group to an amine for further functionalization.

Diagram: Solvent Selection Decision Tree

Figure 2: Decision Matrix for solvent selection based on experimental intent.

References

-

ChemicalBook. (2023). 2,2'-Bipyridine and derivatives: Physicochemical Properties.Link

-

BenchChem. (2025).[1] Solvent selection for effective recrystallization of nitroaromatic compounds.[1]Link

-

National Institutes of Health (NIH) - PubChem. (2025). 3-Nitro-2,2'-bipyridine Compound Summary.Link

-

University of Michigan. (2012). Synthesis and Functionalization of Bipyridine N-oxides (Supporting Info).Link

-

BLD Pharm. (2024). 3-Nitro-2,2'-bipyridine MSDS and Solubility Data.Link

Sources

Navigating the Synthesis and Handling of 3-Nitro-2,2'-bipyridine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

3-Nitro-2,2'-bipyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is derived from the unique electronic properties imparted by the nitro group on the bipyridine scaffold, a well-known chelating agent.[1][2] However, the very features that make this compound chemically interesting also introduce significant safety considerations. The presence of a nitroaromatic system necessitates a heightened awareness of potential hazards, including thermal instability and increased toxicity compared to its parent compound, 2,2'-bipyridine.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 3-Nitro-2,2'-bipyridine stem from its anticipated toxicological profile, based on the known hazards of 2,2'-bipyridine, and the energetic nature of the nitro group.

Toxicological Profile (Inferred)

Based on the data for 2,2'-bipyridine and related nitroaromatic compounds, 3-Nitro-2,2'-bipyridine is presumed to be toxic if swallowed or in contact with skin.[5][6] Overexposure to nitroaromatic compounds can lead to serious health issues, including organ damage.[4]

Key Inferred Hazards:

-

Acute Oral Toxicity: Likely toxic if ingested.[5]

-

Acute Dermal Toxicity: Likely toxic in contact with skin.[5]

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

The GHS hazard classifications for the closely related 3,3'-Dinitro-2,2'-bipyridine serve as a useful, albeit conservative, proxy.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Table 1: Inferred GHS Hazard Classification for 3-Nitro-2,2'-bipyridine based on data for 3,3'-Dinitro-2,2'-bipyridine.[3]

Physicochemical and Reactivity Hazards

The nitro group significantly influences the reactivity and thermal stability of the molecule. Nitroaromatic compounds are known to be thermally sensitive and can decompose exothermically, sometimes violently or explosively.[8]

-

Thermal Stability: While specific data for 3-Nitro-2,2'-bipyridine is unavailable, a study on a related polyfunctional pyridine derivative with amino and nitro groups showed a decomposition temperature of 217 °C.[9][10] It is prudent to assume that 3-Nitro-2,2'-bipyridine may have a similar or lower decomposition temperature. The presence of impurities can significantly lower the thermal stability of nitro compounds.[8]

-

Incompatibilities: Strong oxidizing agents are incompatible with 2,2'-bipyridine and should be strictly avoided with its nitro derivative.[5] Contact with strong bases should also be avoided as they can initiate decomposition reactions in nitroaromatic compounds.

-

Hazardous Decomposition Products: Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 3-Nitro-2,2'-bipyridine.

Engineering Controls

-

Ventilation: All manipulations of solid 3-Nitro-2,2'-bipyridine and its solutions must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[11] |

| Eye Protection | Safety glasses with side shields or safety goggles.[11] | To protect eyes from dust particles and splashes. |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron. | To protect skin and clothing from contamination.[11] |

| Respiratory Protection | Generally not required when working in a fume hood. If weighing out large quantities of powder outside of a containment system, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of fine dust particles. |

Table 2: Recommended Personal Protective Equipment for Handling 3-Nitro-2,2'-bipyridine.

Caption: Workflow for Safe Handling of 3-Nitro-2,2'-bipyridine.

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of 3-Nitro-2,2'-bipyridine and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Protect from light, as bipyridine compounds can be light-sensitive.[7]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[5]

-

Temperature: Avoid storing at elevated temperatures to minimize the risk of thermal decomposition.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |

Table 3: First Aid Procedures for Exposure to 3-Nitro-2,2'-bipyridine.

Spill and Leak Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[11]

-

Caption: Decision tree for responding to a spill of 3-Nitro-2,2'-bipyridine.

Section 5: Disposal Considerations

Dispose of 3-Nitro-2,2'-bipyridine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.

Conclusion: A Culture of Safety

The responsible use of 3-Nitro-2,2'-bipyridine in a research and development setting hinges on a proactive and informed approach to safety. By understanding the inferred hazards, implementing robust handling procedures, and being prepared for emergencies, scientists can mitigate the risks associated with this valuable compound. This guide serves as a foundational resource, but it is the commitment of each individual researcher to a strong safety culture that ultimately ensures a safe and productive laboratory environment.

References

-

Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

Chem-Supply. (2018, January 22). Safety Data Sheet: 2,2'-BIPYRIDINE LR. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (n.d.). Retrieved from [Link]

-

SciSpace. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2′-Bipyridine. Retrieved from [Link]

Sources

- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. carlroth.com [carlroth.com]

- 6. gustavus.edu [gustavus.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 3-Nitro-2,2'-bipyridine in the Design of Advanced Ruthenium(II) Complexes

Abstract

Ruthenium(II) polypyridyl complexes represent a cornerstone in coordination chemistry, renowned for their rich photophysical properties and versatile applications.[1][2] The strategic modification of ligands offers a powerful tool to fine-tune their electronic and steric characteristics, thereby tailoring them for specific functions. This guide focuses on the use of 3-Nitro-2,2'-bipyridine as a key ancillary ligand in the synthesis of heteroleptic Ruthenium(II) complexes. The introduction of the strongly electron-withdrawing nitro (-NO₂) group significantly modulates the complex's frontier molecular orbitals, leading to distinct photophysical, electrochemical, and reactive properties. We provide a comprehensive overview, from synthesis and characterization to detailed protocols for evaluating their potential in photodynamic therapy (PDT), a field where such tailored photosensitizers are of high interest.[3][4][5]

Introduction: The Rationale for Nitrated Bipyridine Ligands

The parent complex, Tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, is a benchmark photosensitizer.[6] Its utility stems from a long-lived and highly energetic metal-to-ligand charge transfer (MLCT) excited state.[7] However, for advanced applications, particularly in drug development, its properties require optimization.

The incorporation of a 3-Nitro-2,2'-bipyridine ligand serves several critical purposes:

-

Modulation of Redox Potentials: The electron-withdrawing nitro group stabilizes the π* orbitals of the ligand. This makes the complex easier to reduce and harder to oxidize, a crucial factor in photocatalysis and for tuning the driving force of electron transfer reactions.[7]

-

Tuning Photophysical Properties: The altered orbital energies directly impact the MLCT energy gap. This can shift the absorption and emission spectra, potentially moving the excitation wavelength into the "phototherapeutic window" (600-900 nm) for deeper tissue penetration in PDT applications.[8][9]

-

Altering Excited-State Reactivity: The nitro group can influence the localization of the excited electron and the lifetime of the excited state, which directly affects the efficiency of reactive oxygen species (ROS) generation—the cytotoxic agent in PDT.[4]

This application note provides the foundational protocols to synthesize, characterize, and evaluate a representative complex, [Ru(bpy)₂(3-nitro-2,2'-bipyridine)]²⁺, as a potential photosensitizer.

Synthesis of a Heteroleptic Ruthenium(II) Complex

The synthesis of heteroleptic complexes such as [Ru(bpy)₂(3-nitro-2,2'-bipyridine)]²⁺ is typically achieved through a stepwise approach, starting from a cis-Ru(bpy)₂Cl₂ precursor. This method ensures controlled ligand substitution.

Detailed Synthesis Protocol: [Ru(bpy)₂(3-nitro-2,2'-bipyridine)]Cl₂

This protocol is adapted from standard procedures for synthesizing similar heteroleptic ruthenium complexes.[10][11]

Materials & Reagents:

-

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)₂Cl₂)

-

3-Nitro-2,2'-bipyridine

-

Ethylene glycol (solvent)

-

Acetone (for precipitation)

-

Diethyl ether (for washing)

-

Ammonium hexafluorophosphate (NH₄PF₆) (for purification, optional)

-

Dowex® 1x8 chloride form resin (for counter-ion exchange)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

Workflow Diagram:

Caption: Workflow for the synthesis and purification of the target complex.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine cis-Ru(bpy)₂Cl₂ (1.0 mmol) and 3-Nitro-2,2'-bipyridine (1.1 mmol, a slight excess) in 50 mL of ethylene glycol.

-

Causality Note: Ethylene glycol is used as a high-boiling point solvent, allowing the reaction to proceed at a temperature sufficient to drive ligand substitution. An inert atmosphere (argon) is crucial to prevent oxidation of the Ru(II) center at high temperatures.

-

-

Reflux: Heat the mixture to 160°C and reflux for 4-6 hours under an argon atmosphere.[10] The color of the solution should change from dark purple to a deep red-orange, indicating the formation of the tris-chelated complex.

-

Isolation: Cool the reaction mixture to room temperature. Add the solution dropwise to a vigorously stirring beaker of acetone (~300 mL). A precipitate should form.

-

Collection: Collect the crude product by vacuum filtration. Wash the solid sequentially with small portions of cold water and diethyl ether to remove residual ethylene glycol and unreacted ligand.

-

Purification: The crude product is best purified by column chromatography on alumina. A gradient of acetonitrile/toluene is typically effective for separating the desired heteroleptic complex from any homoleptic [Ru(bpy)₃]²⁺ or unreacted starting material.

-

Counter-ion Exchange (Optional but Recommended): For biological applications, the chloride (Cl⁻) salt is preferred over hexafluorophosphate (PF₆⁻). If the complex was purified as a PF₆⁻ salt, dissolve it in a minimal amount of acetone and pass it through a column packed with Dowex® chloride-form ion-exchange resin, eluting with acetone/water. Rotary evaporation of the eluate will yield the final chloride salt.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized complex.

Analytical Techniques:

-

¹H NMR Spectroscopy: In a solvent like CD₃CN or DMSO-d₆, the aromatic region will be complex. However, the protons on the nitrated bipyridine ligand will exhibit distinct downfield shifts compared to the protons on the unsubstituted bipyridine ligands due to the nitro group's deshielding effect. This confirms the successful coordination of the ligand.[12]

-

ESI-Mass Spectrometry: Electrospray ionization mass spectrometry should show a prominent peak corresponding to the [Ru(bpy)₂(3-nitro-bpy)]²⁺ cation, confirming the molecular weight.

-

UV-Visible Absorption & Emission Spectroscopy: These techniques probe the electronic transitions. The spectra should be recorded in a suitable solvent like acetonitrile.[13]

-

Absorption: Expect intense ligand-centered (π→π*) bands in the UV region (<350 nm) and a broad, less intense MLCT band in the visible region (typically 450-500 nm).[13][14]

-

Emission: Upon excitation into the MLCT band, the complex is expected to luminesce. The emission maximum will likely be red-shifted compared to [Ru(bpy)₃]²⁺. The quantum yield may be lower due to non-radiative decay pathways introduced by the nitro group.

-

-

Cyclic Voltammetry (CV): CV reveals the redox behavior. The complex should exhibit a reversible one-electron oxidation (Ru²⁺/Ru³⁺) and multiple reversible reductions localized on the bipyridine ligands. The presence of the nitro group is expected to shift the first reduction to a less negative potential compared to [Ru(bpy)₃]²⁺.[15]

Table 1: Expected Photophysical and Electrochemical Data

| Property | Expected Value for [Ru(bpy)₂(3-nitro-bpy)]²⁺ | Comparison to [Ru(bpy)₃]²⁺ | Rationale |

| λabs (MLCT) | ~460-480 nm | Slightly red-shifted | -NO₂ group lowers the energy of the ligand's π* orbital.[13] |

| λem | ~630-650 nm | Red-shifted | Lower energy MLCT state. |

| Excited State Lifetime (τ) | Shorter | Shorter | -NO₂ group can introduce faster non-radiative decay channels. |

| Quantum Yield (Φ) | Lower | Lower | Increased non-radiative decay. |

| Oxidation Potential (Eox) | > +1.26 V vs SCE | More positive | Ru(II) center is harder to oxidize. |

| Reduction Potential (Ered) | ~ -1.1 to -1.2 V vs SCE | Less negative | Ligand is easier to reduce due to the -NO₂ group.[15] |

Application Protocol: Evaluation for Photodynamic Therapy (PDT)

The primary mechanism of PDT involves a photosensitizer that, upon light activation, generates cytotoxic ROS to kill cancer cells.[3][9] The following protocols outline the fundamental in vitro assays to assess the potential of [Ru(bpy)₂(3-nitro-bpy)]²⁺ as a PDT agent.

Protocol: In Vitro Phototoxicity Assessment

This assay determines the light-induced cytotoxicity of the complex compared to its intrinsic toxicity in the dark.

Workflow Diagram:

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. www1.lasalle.edu [www1.lasalle.edu]

- 12. rsc.org [rsc.org]

- 13. houston.chem.cornell.edu [houston.chem.cornell.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: 3-Nitro-2,2'-bipyridine in Photoredox Catalysis

This Application Note is structured to address the dual utility of 3-Nitro-2,2'-bipyridine (3-NO₂-bpy) : first, as an electronic modifier that creates "super-oxidizing" photocatalysts, and second, as a sterically bulky ligand that enables photo-induced ligand dissociation (PILD) strategies.

Executive Summary

In the optimization of photoredox catalysts, the 3-Nitro-2,2'-bipyridine ligand (CAS: 1069137-31-0) occupies a specialized niche. Unlike the widely used 4,4'-dicarboxy or 4,4'-dimethyl derivatives, which primarily tune electronics while maintaining structural symmetry, the 3-nitro derivative introduces a critical ortho-substituent effect .

This ligand offers two distinct mechanisms of action for drug discovery and mechanistic analysis:

-

Electronic Tuning (The "Super-Oxidant"): The strong electron-withdrawing nature of the nitro group stabilizes the ligand-centered LUMO, significantly shifting the reduction potential (

) to more positive values. This allows the excited complex to oxidize substrates that are inert to standard -

Steric Destabilization (The "Photo-Switch"): The steric clash at the 3-position induces a twist between the pyridine rings. This distortion lowers the energy of the metal-centered (

) state, facilitating ligand photodissociation—a mechanism utilized in photo-activated chemotherapy (PACT) and the generation of open coordination sites.

Mechanistic Principles

Electronic vs. Steric Impact

The introduction of the nitro group at the 3-position creates a "push-pull" conflict within the coordination sphere.

-

Anodic Shift: The nitro group withdraws electron density, stabilizing the

orbitals. This makes the metal center harder to oxidize (Ground State) but makes the excited state a more potent oxidant. -

The "Twist" Effect: The steric bulk prevents the bipyridine from achieving varying degrees of planarity. This weakens the Metal-Ligand field strength (

), bringing the non-emissive

Pathway Visualization

The following diagram illustrates the bifurcation of the excited state pathway caused by the 3-nitro ligand.

Caption: Pathway A represents the use of the ligand for high-potential redox catalysis. Pathway B represents the steric-induced photodissociation channel.

Comparative Redox Data

The following table highlights the shift in potentials when incorporating nitro-substituted ligands compared to the parent

| Complex | Application Focus | ||

| +1.26 V | +0.77 V | General Photoredox | |

| +1.55 V | ~+1.10 V | Strong Oxidant | |

| +1.35 V | +0.90 - +1.0 V | Tunable Oxidant / Photolabile | |

| +1.60 V | +1.45 V | Extreme Oxidant |

Note: The 3-nitro derivative provides an intermediate boost in oxidizing power while introducing the unique property of photolability not seen in the 4,4'-isomer.

Experimental Protocols

Synthesis of Heteroleptic Complex

Objective: Synthesize the photo-active complex starting from the commercially available precursor

Reagents:

- (1.0 equiv)

-

3-Nitro-2,2'-bipyridine (1.1 equiv) [Synthesized via Stille coupling of 2-tributylstannylpyridine and 2-bromo-3-nitropyridine if not purchased].

-

Ethanol/Water (3:1 v/v)

- (sat. aqueous solution)

Step-by-Step Protocol:

-

Dissolution: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve

(200 mg, 0.38 mmol) and 3-nitro-2,2'-bipyridine (85 mg, 0.42 mmol) in 20 mL of Ethanol/Water mixture. -

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent oxidation to Ru(III) species).

-

Reflux: Heat the mixture to reflux (

) for 6 hours. The solution will shift from purple/dark red to a bright orange/red. -

Precipitation: Cool the reaction to room temperature. Reduce volume by 50% via rotary evaporation. Add 5 mL of saturated aqueous

dropwise with stirring. A bright orange precipitate will form immediately. -

Purification: Filter the solid and wash with cold water (

) followed by diethyl ether ( -

Recrystallization: Dissolve the crude solid in minimum acetone and precipitate by slow addition of diethyl ether.

-

Validation: Confirm identity via

-NMR (look for the desymmetrized pattern of the 3-nitro ligand) and Cyclic Voltammetry (confirm anodic shift relative to standard).

Application Protocol: Oxidative Quenching of Stubborn Substrates

Context: Use this protocol when standard

Reaction Setup:

-

Catalyst Loading: Prepare a stock solution of

in MeCN (typically 1-2 mol% relative to substrate). -

Quencher (Substrate): Add the target substrate (e.g., 4-methoxy-benzyl amine derivative) at 0.1 M concentration.

-

Sacrificial Acceptor: If running a net oxidative transformation (e.g., dehydrogenation), add a terminal oxidant like persulfate (

) or use aerobic conditions if compatible. -

Irradiation: Irradiate with Blue LEDs (

).-

Critical Note: Due to the "Twist Effect," the excited state lifetime (

) of the 3-nitro complex is significantly shorter than

-

Protocol: Photo-Induced Ligand Exchange (Creating Open Sites)

Context: Utilizing the steric instability to release the ligand and generate a catalytically active coordinatively unsaturated Ru-center.

-

Solvent Choice: Use a coordinating solvent (MeCN or H2O) that can stabilize the intermediate after ligand loss.

-

Irradiation: Irradiate the complex in MeCN with 450 nm light.

-

Monitoring: Monitor via UV-Vis. The MLCT band will shift as the 3-nitro-bpy ligand is ejected and replaced by two MeCN molecules, forming

. -

Application: Add a secondary ligand or DNA target immediately after irradiation to capture the reactive metal center.

References

-

Synthesis and Electronic Effects

- Title: Effect of nitro and triethylphosphonium substituents on the photophysical and photoredox properties of tris(2,2'-bipyridine)ruthenium(II) complexes.

- Source:Inorganic Chemistry (ACS Public

-

URL:[Link]

-

Steric Effects on Photophysics

- Title: Photophysics of Bis-bipyridyl Nitro Complexes of Ruthenium(II) with Pyridine Ligands: Substituent Effects.

- Source:The Journal of Physical Chemistry A.

-

URL:[Link]

-

General Photoredox Background (Ru(bpy)3)

-

Ligand Photolability Mechanisms

- Title: New Ru(II)

- Source:Inorganic Chemistry (via NCBI/PMC).

-

URL:[Link]

Sources

Experimental setup for spectroscopic analysis of 3-Nitro-2,2'-bipyridine

This Application Note is designed for researchers specializing in ligand design, coordination chemistry, and pharmaceutical intermediate analysis. It addresses the specific challenges of analyzing 3-Nitro-2,2'-bipyridine , a molecule where electronic effects compete with significant steric constraints.

Executive Summary

3-Nitro-2,2'-bipyridine represents a unique class of "twisted" chelating ligands.[1][2][3] Unlike its planar parent (2,2'-bipyridine), the nitro group at the 3-position (ortho to the inter-ring bond) introduces significant steric repulsion with the adjacent pyridine ring.[1][2] This forces the molecule into a non-planar conformation, altering its electronic conjugation and metal-binding affinity.[1][2][3]

This guide provides a validated protocol for the spectroscopic analysis of this compound, focusing on three critical parameters:

-

Conformational Twist: Assessment via

H NMR chemical shift anisotropy. -

Electronic Withdrawal: Quantification of the nitro group's impact via FT-IR.

-

Conjugation Break: Analysis of the

-system perturbation via UV-Vis spectroscopy.

Safety & Handling (Critical)

-

Nitro-Aromatic Hazards: While stable in solution, dry nitro-bipyridines can be shock-sensitive.[1][2][3] Avoid rotary evaporation to complete dryness at high bath temperatures (>50°C).[1][3]

-

Toxicity: Treat as a potential mutagen.[1][2][3] Use double-gloving (Nitrile) and handle exclusively in a fume hood.[1][2][3]

-

Light Sensitivity: Nitro-aromatics can undergo photochemical rearrangement.[1][2][3] Store samples in amber vials.

Experimental Setup & Materials

Reagents

-

NMR Solvents:

-

UV-Vis Solvents: Acetonitrile (HPLC Grade), Dichloromethane (Spectroscopic Grade).[1][2][3]

-

IR Matrix: Potassium Bromide (KBr) for pellets or Diamond ATR crystal.[1][2][3]

Instrumentation

-

NMR: 400 MHz minimum (500 MHz recommended for resolution of overlapping aromatic multiplets).

-